Cy3B NHS Ester

Description

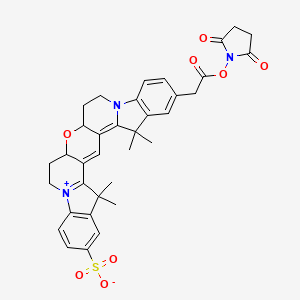

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H35N3O8S |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

24-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate |

InChI |

InChI=1S/C35H35N3O8S/c1-34(2)23-15-19(16-31(41)46-38-29(39)9-10-30(38)40)5-7-25(23)36-13-11-27-21(32(34)36)18-22-28(45-27)12-14-37-26-8-6-20(47(42,43)44)17-24(26)35(3,4)33(22)37/h5-8,15,17-18,27-28H,9-14,16H2,1-4H3 |

InChI Key |

PLHHGVSUNRYQLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CC(=O)ON3C(=O)CCC3=O)N4C1=C5C=C6C(CC[N+]7=C6C(C8=C7C=CC(=C8)S(=O)(=O)[O-])(C)C)OC5CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

Cy3B NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B NHS Ester is a highly efficient, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is an improved version of the Cy3 dye, engineered for enhanced fluorescence quantum yield and photostability.[1][2][3] This makes it a superior choice for a wide range of bioconjugation applications, particularly in experiments requiring bright and stable fluorescent signals. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines (-NH₂) present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5] This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use, and its application in advanced fluorescence techniques.

Core Properties of this compound

This compound is characterized by its bright orange fluorescence, high water solubility, and pH insensitivity across a range of 4 to 10.[2][4] These properties make it a versatile tool for various biological labeling experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₅H₃₅N₃O₈S | [6][7][8] |

| Molecular Weight | ~657.7 g/mol | [4][6][7][8] |

| CAS Number | 228272-52-4 | [6][8] |

| Solubility | Good in DMSO, DMF, and Water | [4][9] |

| Appearance | Solid | |

| Storage Conditions | -20°C, in the dark, desiccated | [4][6][9] |

Spectral Properties

The spectral characteristics of this compound are crucial for designing fluorescence experiments and selecting appropriate filter sets.

| Property | Value | References |

| Excitation Maximum (λ_max, ex_) | ~560 - 566 nm | [4][8] |

| Emission Maximum (λ_max, em_) | ~571 - 578 nm | [4][7][8] |

| Molar Extinction Coefficient (ε) | ~120,000 - 137,000 cm⁻¹M⁻¹ | [4][8][9] |

| Fluorescence Quantum Yield (Φ) | ~0.68 - 0.92 | [8][9] |

| Spectrally Similar Dyes | Cy3, DyLight® 555, Alexa Fluor® 555 | [4] |

Reaction Mechanism with Primary Amines

The labeling of biomolecules with this compound occurs through a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Reaction of this compound with a primary amine.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. It is important to note that the optimal conditions may vary depending on the specific protein.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.

-

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh before each labeling reaction.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the dye (typically 5-15 fold) is recommended. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute from the column will be the Cy3B-labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3B (~560 nm, A_max_).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer), and ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = A_max_ / (ε_dye_ × Protein Concentration (M))

-

Where ε_dye_ is the molar extinction coefficient of Cy3B at its λ_max_.

-

-

Protein labeling workflow with this compound.

Advanced Application: Single-Molecule FRET (smFRET)

Cy3B is an excellent donor fluorophore for single-molecule Förster Resonance Energy Transfer (smFRET) experiments due to its high quantum yield and photostability. smFRET is a powerful technique that allows for the study of conformational dynamics and intermolecular interactions of single biomolecules in real-time.

In a typical smFRET experiment, a donor fluorophore (e.g., Cy3B) and an acceptor fluorophore (e.g., Cy5) are attached to specific sites on a biomolecule. The efficiency of energy transfer from the donor to the acceptor is highly dependent on the distance between them, providing a molecular ruler to measure intramolecular distances.

General Experimental Workflow for smFRET

-

Labeling and Purification: The biomolecule of interest is labeled with the donor (this compound) and acceptor fluorophores and purified to remove any free dye.

-

Immobilization: The labeled biomolecules are immobilized on a passivated surface (e.g., a PEG-coated coverslip) at a low density to ensure individual molecules can be resolved.

-

Data Acquisition: The sample is illuminated with a laser that excites the donor fluorophore (e.g., a 532 nm laser for Cy3B). The fluorescence emission from both the donor and acceptor is collected and recorded over time using a sensitive detector.

-

Data Analysis: The fluorescence intensity traces of individual molecules are analyzed to calculate the FRET efficiency, which can then be correlated with conformational states or binding events.

Principle of a single-molecule FRET experiment.

Conclusion

This compound is a robust and versatile fluorescent probe that offers significant advantages for the labeling of biomolecules. Its superior photophysical properties make it an ideal choice for a wide range of applications, from basic fluorescence microscopy to advanced single-molecule studies. The detailed protocols and technical information provided in this guide are intended to assist researchers in effectively utilizing this compound to achieve high-quality, reproducible results in their scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. This compound | AxisPharm [axispharm.com]

- 6. medkoo.com [medkoo.com]

- 7. Cy3B dye NHS ester | C35H35N3O8S | CID 44140555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 228272-52-4 | BroadPharm [broadpharm.com]

- 9. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Cy3B NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3B NHS Ester, a key fluorescent dye used in biological research and drug development. It details its chemical structure, photophysical properties, and provides protocols for its application in labeling biomolecules.

Core Chemical Identity and Structure

This compound is a reactive fluorescent dye belonging to the cyanine (B1664457) family. It is an improved version of the Cy3 dye, engineered for enhanced fluorescence quantum yield and photostability. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 228272-52-4 | [1][2] |

| Molecular Formula | C35H35N3O8S | [1][2] |

| Molecular Weight | 657.74 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Water, DMSO, DMF | [3][4] |

Chemical Structure Diagram

Caption: Conceptual diagram of the this compound chemical structure.

Photophysical Properties

Cy3B is a bright, orange-fluorescent dye that is relatively insensitive to pH in the range of 4 to 10.[3] Its conjugates can be effectively excited by common laser lines, such as 532 nm or 555 nm, and its emission can be detected using standard TRITC (tetramethylrhodamine) filter sets.[3]

Photophysical Data Summary

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 559 - 566 nm | [2][5][6] |

| Emission Maximum (λem) | 570 - 578 nm | [2][5][6] |

| Molar Extinction Coefficient (ε) | 120,000 - 137,000 M⁻¹cm⁻¹ | [2][3][5] |

| Fluorescence Quantum Yield (Φ) | 0.68 - 0.92 | [2][5] |

| Spectrally Similar Dyes | Cy3, DyLight® 555, Alexa Fluor® 555 | [3] |

Experimental Protocols and Workflows

Mechanism of Action: Labeling of Primary Amines

The N-hydroxysuccinimidyl (NHS) ester of Cy3B reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or the free amino group at the N-terminus) to form a stable amide bond. This reaction is pH-dependent and proceeds efficiently under slightly basic conditions (pH 8.0-9.0).

Diagram of the Labeling Reaction

Caption: Reaction of this compound with a primary amine on a protein.

Detailed Protocol for Protein Labeling

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3

-

Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect fractions and identify those containing the labeled protein, often identifiable by their color and by measuring protein concentration (e.g., at 280 nm).

-

Experimental Workflow Diagram

Caption: General workflow for labeling a protein with this compound.

Storage and Stability

-

Solid Form: Store this compound desiccated and protected from light at -20°C for long-term storage (months to years).[1] Short-term storage at 2-8°C is also possible.[7]

-

Stock Solutions: Aliquots of this compound in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks.[7] Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: Aqueous solutions of the NHS ester are prone to hydrolysis and should be used immediately.[7] Do not store aqueous solutions of the dye.

-

Labeled Conjugates: Store labeled proteins in a suitable buffer at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Applications and Considerations

This compound is widely used for labeling antibodies, peptides, and other biomolecules for applications such as:

-

Immunofluorescence microscopy

-

Flow cytometry

-

Fluorescence-based immunoassays

Important Considerations:

-

The buffer used for the labeling reaction must be free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the NHS ester.

-

Over-labeling of proteins can lead to self-quenching of the fluorophore and may also affect the biological activity of the protein. The degree of labeling should be optimized for each specific application. This compound is generally recommended for detecting moderate-to-high abundance targets.[3]

References

- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. youtube.com [youtube.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. bioquimica.org.br [bioquimica.org.br]

- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cy3B NHS Ester: Spectral Properties and Applications

Introduction

This compound is a highly efficient, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is an improved version of the Cy3 dye, engineered for significantly greater fluorescence quantum yield and enhanced photostability[1][2][3]. These characteristics make Cy3B an exceptional choice for labeling biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. Its bright orange fluorescence, which is stable across a wide pH range (pH 4-10), allows for robust and sensitive detection in various applications[1][3].

The N-hydroxysuccinimidyl (NHS) ester functional group enables a straightforward and efficient covalent conjugation to primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming a stable amide bond[4][5][6]. This guide provides a comprehensive overview of the spectral properties, experimental protocols, and key applications of this compound.

Core Spectral and Physicochemical Properties

The superior photophysical characteristics of Cy3B make it a preferred fluorophore for demanding fluorescence-based assays. It can be effectively excited by common laser lines, such as 532 nm or 555 nm, and its emission is compatible with standard TRITC (tetramethylrhodamine) filter sets[1][3]. The quantitative spectral properties are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λ_ex) | 559 - 566 nm | [2][7][8] |

| Emission Maximum (λ_em) | 570 - 578 nm | [2][7][8] |

| Molar Extinction Coefficient (ε) | ~120,000 - 137,000 M⁻¹cm⁻¹ | [2][3][7][8] |

| Fluorescence Quantum Yield (Φ) | 0.68 - 0.92 | [2][7][8] |

| Molecular Weight | ~657 g/mol | [2][3] |

| Recommended pH Range | 4 - 10 | [1][3] |

| Reactivity | Primary Amines | [1][3] |

| Solubility | Water, DMSO, DMF | [3] |

Note: Exact spectral values may vary slightly between different suppliers and solvent environments.

Experimental Protocols: Protein Labeling

The following section details a generalized protocol for the covalent labeling of proteins, such as IgG antibodies, with this compound. Optimization of the dye-to-protein molar ratio is critical to achieve the desired degree of labeling (DOL) without causing self-quenching, which can occur at high labeling densities[3][4].

Required Materials

-

Protein Sample: 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES). Avoid buffers containing Tris or glycine.

-

This compound: Lyophilized powder.

-

Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-9.3. Optimal labeling with NHS esters typically occurs around pH 8.3-8.5[4][5][9].

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25, PD-10 desalting column) to separate the labeled protein from free dye[4].

Labeling Procedure

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of at least 2 mg/mL. If the protein is in an incompatible buffer, exchange it for the Labeling Buffer using dialysis or a desalting column.

-

Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL[4][10]. Aqueous solutions of NHS esters are prone to hydrolysis and should be used immediately[4][11].

-

Determine Molar Ratios: Calculate the volume of dye stock solution needed to achieve the desired molar ratio of dye to protein. For antibodies, a starting molar ratio of 6:1 to 10:1 is often recommended to achieve an optimal DOL of 2-4[4][12].

-

Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently stirring. Protect the reaction mixture from light and incubate for 60 minutes at room temperature[4].

-

Purification of Conjugate: Following incubation, purify the labeled protein from unreacted dye and hydrolysis byproducts using a pre-equilibrated size-exclusion chromatography column[4].

-

Storage of Conjugate: Store the purified conjugate protected from light. For short-term storage, 4°C is suitable. For long-term preservation, aliquot the conjugate and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles[5][13].

Caption: Workflow for protein conjugation with this compound.

Key Applications and Signaling Pathways

The high quantum yield and photostability of Cy3B make it an ideal donor fluorophore in Förster Resonance Energy Transfer (FRET) based assays. FRET is a powerful technique for measuring molecular proximity on a nanometer scale, widely used to study protein-protein interactions, conformational changes, and enzymatic activity. In a typical FRET pair, Cy3B (donor) can be paired with a suitable acceptor dye like Cy5.

When the Cy3B-labeled molecule (e.g., a protein or antibody) comes into close proximity (typically <10 nm) with a Cy5-labeled binding partner, excitation of Cy3B results in energy transfer to Cy5, leading to Cy5 emission and a corresponding quenching of Cy3B fluorescence. This change in fluorescence signal provides a direct readout of the molecular interaction.

Caption: Principle of FRET using a Cy3B (donor) and Cy5 (acceptor) pair.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, 228272-52-4 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. interchim.fr [interchim.fr]

- 10. genecopoeia.com [genecopoeia.com]

- 11. pdf.dutscher.com [pdf.dutscher.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. medchemexpress.com [medchemexpress.com]

Cy3B NHS Ester: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Cy3B N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent dye in biological research and drug development. We will explore its chemical properties, the specifics of its conjugation chemistry, and provide detailed protocols for its application in labeling biomolecules.

Core Principles: The Chemistry of Cy3B NHS Ester

This compound is a bright, photostable, and water-soluble orange-fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] It is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability.[2][3] The key to its utility in bioconjugation lies in the N-hydroxysuccinimidyl (NHS) ester functional group.[4] This group provides a mechanism for covalently attaching the Cy3B fluorophore to biomolecules.[4]

The fundamental mechanism of action involves the reaction of the NHS ester with primary aliphatic amines (—NH₂) present in biomolecules.[5][6] These primary amines are typically found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[2][7] The reaction, a nucleophilic acyl substitution, proceeds as follows: the lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester.[5] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5]

This reaction is highly selective for primary amines under physiological to slightly alkaline conditions (pH 7 to 9).[6][7] While NHS esters can react with other nucleophiles like hydroxyl (–OH) and sulfhydryl (–SH) groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines.[5] The stability of the amide bond formed with primary amines makes this compound an ideal reagent for robustly labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.[2][4][8]

Quantitative Data Summary

The spectral and physical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data from various suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 657.21 g/mol - 657.74 g/mol | [9][10][11] |

| Excitation Maximum (λmax) | 560 nm - 566 nm | [9][11] |

| Emission Maximum (λmax) | 571 nm - 578 nm | [9][11] |

| Molar Extinction Coefficient (ε) | 120,000 - 137,000 M⁻¹cm⁻¹ | [11] |

| Fluorescence Quantum Yield (Φ) | 0.68 - 0.92 | [11][12] |

| Optimal Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | [7][13][14] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [4][6] |

| Reacts With | Primary amines | [2][5][6] |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated and protected from light | [8][9][12][15] |

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for protein labeling.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins and amine-modified oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled accordingly. It is crucial to ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).[16]

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5)[13][14]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[13][17]

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification[15][17]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 5-10 mg/mL.[16] If the protein is in an incompatible buffer, perform buffer exchange via dialysis or a desalting column.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16][17] Vortex to ensure complete dissolution. NHS esters are moisture-sensitive, so use fresh, high-quality solvent.[5]

-

Perform the Labeling Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the desired amount of the this compound stock solution.[16] The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5 to 15-fold molar excess of the dye is recommended.[15]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5][17]

-

-

Purify the Conjugate:

-

Prepare a gel filtration column according to the manufacturer's instructions, equilibrating it with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the top of the column.[17]

-

Elute the conjugate with the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

Collect fractions and measure the absorbance at 280 nm (for protein) and ~560 nm (for Cy3B) to identify the fractions containing the labeled protein.[16]

-

Alternatively, purify the conjugate by dialysis against a large volume of the storage buffer.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the excitation maximum of Cy3B (~560 nm, A_max).

-

Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer), and ε_protein is the molar extinction coefficient of the protein.

-

Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy3B.

-

Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M) An optimal DOL for antibodies is often between 2 and 10 to avoid self-quenching.[1][7]

-

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[17]

Amine-Modified Oligonucleotide Labeling Protocol

This protocol is a general guideline for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Glen Gel-Pak™) or ethanol (B145695) precipitation reagents

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.[5]

-

Prepare the this compound Solution: Freshly prepare a solution of this compound in DMSO or DMF.[5]

-

Perform the Labeling Reaction:

-

Purify the Conjugate:

-

Separate the labeled oligonucleotide from unreacted dye and salts using a desalting column.[5]

-

Alternatively, the conjugate can be purified by ethanol precipitation. Add 3 volumes of cold absolute ethanol, mix, and incubate at -20°C for 30 minutes. Centrifuge to pellet the labeled oligonucleotide, remove the supernatant, and resuspend the pellet in a suitable buffer.[16]

-

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules due to its bright, photostable nature and its efficient and specific reactivity towards primary amines. The formation of a stable amide bond ensures robust and reliable labeling for a wide range of applications in research and diagnostics, including fluorescence microscopy, flow cytometry, and FRET-based assays. By understanding the underlying chemical mechanism and following optimized protocols, researchers can effectively utilize this compound to generate high-quality fluorescent conjugates for their specific needs.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. nbinno.com [nbinno.com]

- 5. glenresearch.com [glenresearch.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Cy3B dye NHS ester | C35H35N3O8S | CID 44140555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 228272-52-4 | BroadPharm [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. lumiprobe.com [lumiprobe.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. abpbio.com [abpbio.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

A Technical Guide to Protein Labeling with Cy3B NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3B N-hydroxysuccinimidyl (NHS) ester, a fluorescent dye widely used for covalently labeling proteins and other biomolecules. This document details the dye's properties, the chemical basis of its reactivity, step-by-step protocols for protein conjugation, and methods for purifying and characterizing the resulting labeled proteins.

Introduction to Cy3B NHS Ester

This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye.[1] It is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability.[1][2] The NHS ester functional group makes it particularly useful for labeling primary amines (-NH2) found on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, forming a stable amide bond.[3][4][5][6] This specific reactivity allows for the straightforward and efficient fluorescent tagging of a wide range of proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Core Properties and Technical Data

Understanding the physicochemical and spectral properties of this compound is crucial for its effective use in protein labeling experiments. The key quantitative data from various suppliers are summarized below for easy comparison.

| Property | Value (Vector Labs[1]) | Value (Lumiprobe[2]) | Value (Cytiva/Amersham[7]) | Value (BroadPharm[8]) |

| Excitation Maximum (λex) | 560 nm | 559 nm | 559 nm | 566 nm |

| Emission Maximum (λem) | 571 nm | 571 nm | - | 578 nm |

| Molar Extinction Coeff. | 120,000 cm⁻¹M⁻¹ | 121,000 cm⁻¹M⁻¹ | 130,000 cm⁻¹M⁻¹ (in Methanol) | 137,000 cm⁻¹M⁻¹ |

| Molecular Weight | 657.21 g/mol | - | 771 g/mol (for NHS ester) | 657.7 g/mol |

| Fluorescence Quantum Yield | - | 0.68 | - | 0.92 |

| Solubility | Water, DMSO, DMF | - | DMSO, DMF | - |

| Storage Conditions | -20°C | -20°C in the dark for 12 mo. | 2–8°C in the dark | -20°C |

Note: Variations in reported values may be due to differences in measurement conditions and supplier-specific formulations.

Reaction Mechanism and Experimental Workflow

The labeling of proteins with this compound is a straightforward process based on the reaction of the NHS ester with primary amines.

Chemical Reaction Pathway

The N-hydroxysuccinimide ester is an amine-reactive functional group that reacts with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond. This reaction is highly pH-dependent, with optimal labeling occurring at a pH between 7 and 9.[4][6]

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow

A typical protein labeling experiment involves several key steps, from preparation to purification and characterization of the final conjugate.

Caption: General workflow for protein labeling with this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins with this compound. It is important to note that the optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[4][9]

General Protein Labeling Protocol

This protocol is a general guideline and can be adapted for various proteins.

Materials:

-

Protein of interest (in an amine-free buffer like PBS or bicarbonate)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[4][10]

-

Storage buffer (e.g., PBS with 0.1% BSA and 2 mM sodium azide)[12]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Perform the Labeling Reaction:

-

Purify the Labeled Protein:

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy3B (around 559 nm, Amax).[9]

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the appropriate correction factor for the dye's absorbance at 280 nm.

-

The DOL is the molar ratio of the dye to the protein.

-

-

Store the Conjugate:

Factors Affecting Labeling Efficiency

Several factors can influence the outcome of the labeling reaction. Optimizing these parameters is key to achieving the desired degree of labeling without compromising protein function.

Caption: Key factors influencing the efficiency of protein labeling.

Conclusion

This compound is a robust and versatile fluorescent dye for labeling proteins. Its bright fluorescence and high photostability make it an excellent choice for a wide range of applications in research and drug development. By understanding its chemical properties and following optimized protocols, researchers can reliably produce high-quality fluorescently labeled proteins for their specific needs. Careful consideration of the experimental parameters, particularly pH and dye-to-protein ratio, is essential for achieving the desired labeling efficiency while maintaining the biological activity of the protein.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. researchgate.net [researchgate.net]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound, 228272-52-4 | BroadPharm [broadpharm.com]

- 9. abpbio.com [abpbio.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. docs.aatbio.com [docs.aatbio.com]

Cy3B NHS Ester: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics and common applications of Cy3B N-hydroxysuccinimide (NHS) Ester, a fluorescent dye widely used for labeling biomolecules. This document outlines its solubility in dimethyl sulfoxide (B87167) (DMSO) and water, presents detailed experimental protocols for its use, and illustrates a typical biomolecule conjugation workflow.

Core Properties and Solubility

Cy3B NHS Ester is a reactive fluorescent dye favored for its high fluorescence quantum yield and photostability, making it an excellent choice for sensitive detection in various biological assays.[1][2][3][4][5][6] It is designed to react specifically with primary amines on molecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3][4][7]

The solubility of this compound is a critical factor for its effective use in labeling reactions. While it is generally described as water-soluble, its reactivity and stability are enhanced when first dissolved in an organic solvent.[2][3][7][8]

Table 1: Solubility and Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Solubility | Good solubility in DMSO and DMF. Also described as water-soluble. | [1][2][3][7][8] |

| Recommended Solvents for Stock Solutions | Anhydrous DMSO or DMF | [9][10] |

| Molecular Weight | Approximately 657.21 g/mol | [2][7] |

| Excitation Maximum | ~560 nm | [2][3][7] |

| Emission Maximum | ~571 nm | [2][3][7] |

| Extinction Coefficient | ~120,000 - 137,000 cm⁻¹M⁻¹ | [2][4][7] |

| Storage Conditions (Lyophilized) | -20°C in the dark, desiccated. | [1][2][3] |

| Storage Conditions (in DMSO/DMF) | Up to 2 weeks at -20°C in aliquots. | [10] |

Experimental Protocols

Successful labeling with this compound depends on proper handling and reaction conditions. The following protocols provide a general framework for preparing the dye and labeling proteins and oligonucleotides.

Preparation of this compound Stock Solution

This protocol outlines the initial step of dissolving the lyophilized this compound powder to create a stock solution for subsequent labeling reactions.

-

Reagent Preparation : Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

-

Dissolution : Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration. A common stock concentration is 10 mg/mL.[9] For example, to prepare a 10 mg/mL solution, dissolve 1 mg of the ester in 100 µL of anhydrous DMSO.[9]

-

Mixing : Vortex the solution briefly to ensure the dye is completely dissolved.

-

Storage : If not used immediately, the stock solution can be stored in aliquots at -20°C for up to two weeks.[10] Avoid repeated freeze-thaw cycles.

General Protein Labeling Protocol

This procedure describes the conjugation of this compound to proteins, such as antibodies.

-

Protein Preparation : Dissolve the protein to be labeled in a suitable buffer at a concentration of 5-10 mg/mL.[9] The buffer should be free of primary amines (e.g., Tris) and at a pH of 8.3-8.5. A 0.1 M sodium bicarbonate buffer is commonly used.[11][9]

-

Reaction Setup : Add the prepared this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized for each specific application, but a starting point is often a 3:1 to 10:1 molar excess of the dye.[10][12]

-

Incubation : Gently mix the reaction and incubate at room temperature for at least 4 hours, or overnight on ice, protected from light.[11][13]

-

Purification : Separate the labeled protein from the unreacted dye and byproducts using a suitable method such as gel filtration (e.g., a PD-10 column) or dialysis.[10]

General Amine-Modified Oligonucleotide Labeling Protocol

This protocol is for labeling oligonucleotides that have been modified to contain a primary amine.

-

Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in a reaction buffer. For example, dissolve approximately 100 nmol of the oligonucleotide in 225 µL of water, then add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[9]

-

Reaction Setup : Add the this compound stock solution to the oligonucleotide solution.

-

Incubation : Incubate the reaction mixture at room temperature, protected from light. The incubation time may vary depending on the specific oligonucleotide and desired degree of labeling.

-

Purification : Purify the labeled oligonucleotide from the reaction mixture using methods such as ethanol (B145695) precipitation followed by reverse-phase HPLC.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of a typical biomolecule labeling experiment using this compound.

Caption: Experimental workflow for biomolecule labeling with this compound.

Caption: Logical relationship in the conjugation of this compound to a biomolecule.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 228272-52-4 | BroadPharm [broadpharm.com]

- 5. This compound | AxisPharm [axispharm.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. goldbio.com [goldbio.com]

- 9. genecopoeia.com [genecopoeia.com]

- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 11. interchim.fr [interchim.fr]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. interchim.fr [interchim.fr]

Cy3B NHS Ester: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage and stability conditions for Cy3B N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is paramount for ensuring the integrity and reactivity of this fluorescent dye, thereby guaranteeing reproducible and reliable results in labeling experiments. This document details recommended storage practices, stability profiles, and methodologies for assessing the quality of the reagent.

Core Principles of Cy3B NHS Ester Storage

This compound is a reactive molecule susceptible to degradation, primarily through hydrolysis. Proper storage is therefore essential to minimize this degradation and preserve its amine-reactive functionality. Key factors influencing stability include temperature, moisture, and light.

Storage of Solid this compound

For optimal long-term stability, solid this compound should be stored under the following conditions:

-

Temperature: Long-term storage at -20°C is recommended.[1][2][3][4][5] Some suppliers suggest that storage at -80°C is also a viable option for extended periods.[3]

-

Moisture: The compound is highly sensitive to moisture. It is crucial to store it in a desiccated environment.[2] Upon receiving, ensure the container is tightly sealed. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product.

-

Light: Protect the solid dye from prolonged exposure to light.[3]

Storage of this compound Solutions

Once reconstituted, the stability of this compound is significantly reduced, particularly in aqueous solutions.

-

Solvent: For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be used.[6][7] The use of anhydrous solvents is critical to minimize hydrolysis.

-

Temperature: Stock solutions in anhydrous DMSO or DMF can be stored in aliquots at -20°C for short periods.[6][8] Some sources suggest a storage duration of up to two weeks, while others indicate it may be viable for one to two months.[3][6][8][9] For longer-term storage of solutions, -80°C is recommended, potentially extending stability for up to six months.[1]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the product, it is highly recommended to aliquot the stock solution into single-use volumes.[6][8]

-

Aqueous Solutions: this compound is rapidly hydrolyzed in aqueous solutions.[6][8] Therefore, it is strongly advised not to store the dye in aqueous buffers. Any aqueous solution of the dye should be used immediately, and any unused portion should be discarded.[6]

Stability Profile of this compound

The primary pathway of degradation for this compound is the hydrolysis of the N-hydroxysuccinimidyl ester group. This reaction converts the amine-reactive ester into a non-reactive carboxylic acid, rendering the dye incapable of labeling primary amines on target molecules.

Impact of pH on Stability

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Table 1: General Hydrolysis Rates of NHS Esters at Different pH Values. This data is for general NHS esters and should be considered as an estimate for the behavior of this compound.[10]

As the pH increases, the rate of hydrolysis accelerates significantly.[10] Labeling reactions are typically performed at a pH between 7 and 9 to ensure the target primary amines are deprotonated and available for reaction.[6] However, this pH range also promotes hydrolysis, creating a competing reaction that can reduce labeling efficiency. Optimal labeling is often a balance between amine reactivity and NHS ester stability, with a pH of around 8.3-8.5 being a common recommendation.[9]

Impact of Temperature on Stability

As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Storing the compound at low temperatures (-20°C or -80°C) significantly slows down this degradation process, thereby extending its shelf life.

Experimental Protocols for Stability and Quality Assessment

To ensure the quality and reactivity of this compound, particularly after prolonged storage or if suboptimal storage conditions are suspected, a quality assessment is recommended.

General Protocol for Assessing NHS Ester Reactivity

A simple method to qualitatively assess the reactivity of an NHS ester is to monitor the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)

-

Strong base (e.g., 0.1 M NaOH)

-

UV-Vis Spectrophotometer

Methodology:

-

Prepare a solution of the this compound in the amine-free buffer.

-

Measure the absorbance spectrum of the solution, paying particular attention to the region around 260 nm.

-

Add a small volume of the strong base to the solution to accelerate the hydrolysis of the NHS ester.

-

After a short incubation period (e.g., 15-30 minutes), remeasure the absorbance spectrum.

-

An increase in absorbance at or around 260 nm indicates the release of NHS, confirming that the NHS ester was active. The magnitude of this increase can provide a semi-quantitative measure of the amount of active NHS ester present.

HPLC-Based Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitatively assessing the purity of this compound and monitoring its degradation over time.

General Methodology: While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general approach using a reverse-phase column is appropriate.

-

Column: A C18 reverse-phase column is typically suitable for separating the hydrophobic cyanine (B1664457) dye from its more polar hydrolysis product.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Detection: The eluent should be monitored at the absorbance maximum of the Cy3B chromophore (approximately 560 nm) to detect the parent compound and any colored degradation products. Monitoring at 260 nm can also be used to detect the release of NHS.

-

Stability Study: To perform a formal stability study, aliquots of the this compound (both solid and in solution) would be stored under various conditions (e.g., different temperatures and humidity levels). At specified time points, a sample would be withdrawn, prepared, and injected into the HPLC system. The decrease in the peak area of the parent this compound and the increase in the peak area of the hydrolysis product would be monitored to determine the rate of degradation.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction cleaves the ester bond, releasing N-hydroxysuccinimide and forming the corresponding carboxylic acid of the Cy3B dye, which is no longer reactive towards primary amines.

Caption: Hydrolysis of this compound.

Recommended Storage Workflow

To maintain the integrity of this compound, a systematic workflow for its handling and storage should be followed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 7. genecopoeia.com [genecopoeia.com]

- 8. pdf.dutscher.com [pdf.dutscher.com]

- 9. acebiolab.com [acebiolab.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

Unlocking Cellular Dynamics: A Technical Guide to Cy3B NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Cy3B N-hydroxysuccinimidyl (NHS) ester, a powerful tool for fluorescently labeling proteins and other biomolecules. This document outlines its chemical properties, detailed experimental protocols for conjugation, and illustrates its application in studying molecular interactions, a cornerstone of cellular signaling research.

Core Properties of Cy3B NHS Ester

This compound is a reactive fluorescent dye belonging to the cyanine (B1664457) family. It is specifically designed for the covalent labeling of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. The "B" designation in Cy3B indicates a modification that enhances its photostability and quantum yield, making it a robust fluorophore for various applications in fluorescence microscopy and single-molecule studies.

Below is a summary of the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C35H35N3O8S | [1][2][3][4] |

| Molecular Weight | Approximately 657.7 g/mol | [1][2][3][4][5] |

| Excitation Maximum | ~558-559 nm | [6] |

| Emission Maximum | ~570-572 nm | [3][6] |

| Extinction Coefficient | ~130,000 - 162,000 cm⁻¹M⁻¹ | [6][7] |

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general methodology for the covalent labeling of proteins with this compound. Optimization may be required depending on the specific protein and experimental context.

I. Materials

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Purification resin (e.g., Sephadex G-25) for gel filtration chromatography

-

Storage buffer for the labeled protein

II. Procedure

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against an appropriate amine-free buffer (e.g., PBS).

-

Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

The molar ratio of dye to protein is a critical parameter that needs to be optimized. A starting point is often a 10-fold molar excess of the dye.

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., a pre-packed PD-10 desalting column).

-

Equilibrate the column with the desired storage buffer.

-

Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3B (~559 nm).

-

The formula for calculating the DOL is: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. It is advisable to add a cryoprotectant like glycerol (B35011) and store in small aliquots to avoid repeated freeze-thaw cycles.

-

Visualizing Molecular Interactions and Workflows

This compound is instrumental in visualizing cellular processes. While not tied to a single signaling pathway, its utility shines in techniques like Förster Resonance Energy Transfer (FRET), which elucidates protein-protein interactions—a fundamental aspect of nearly all signaling cascades.

Caption: FRET-based detection of protein-protein interactions using Cy3B.

The diagram above illustrates a common application of Cy3B-labeled proteins in studying signaling pathways through FRET. When two proteins, one labeled with a donor fluorophore (like Cy3B) and the other with a suitable acceptor (like Cy5), come into close proximity (typically less than 10 nm), energy can be transferred from the excited donor to the acceptor. This results in the emission of light from the acceptor, providing a direct readout of the protein-protein interaction.

Caption: General experimental workflow for protein labeling with this compound.

This workflow diagram provides a step-by-step overview of the process, from initial protein and dye preparation to the final application of the fluorescently labeled protein in various experimental setups. Each step is crucial for obtaining a high-quality conjugate that can be reliably used in downstream assays to investigate cellular functions and signaling events.

References

- 1. Cellular encoding of Cy dyes for single-molecule imaging | eLife [elifesciences.org]

- 2. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of Multiprotein Complexes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellular encoding of Cy dyes for single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of NHS Ester Chemistry for Amine Reaction

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and versatile method for covalently linking molecules to proteins, peptides, oligonucleotides, and other biomolecules.[1][2][3] Their widespread use in research, diagnostics, and the development of therapeutics, such as antibody-drug conjugates (ADCs), stems from their ability to efficiently and selectively react with primary amines to form stable amide bonds under mild aqueous conditions.[1][3][] This technical guide delves into the core principles of NHS ester chemistry, offering a comprehensive overview of the reaction mechanism, critical parameters, potential side reactions, and detailed experimental protocols.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][5] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2]

The efficiency of this conjugation is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water.[1][5][6] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.[1][7]

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter governing the success of an NHS ester conjugation.[1][8] It directly influences both the nucleophilicity of the target amine groups and the stability of the NHS ester itself.[1]

-

Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards NHS esters.[5]

-

Optimal pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[3][][6] In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester.

-

High pH: As the pH increases, the rate of NHS ester hydrolysis accelerates significantly, which can lead to a lower conjugation efficiency as the ester is consumed by reaction with water before it can react with the target amine.[6][8]

Reaction Mechanism and Competing Hydrolysis

The general reaction mechanism and the competing hydrolysis are illustrated below. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. In the competing reaction, a hydroxide (B78521) ion or water molecule attacks the carbonyl carbon, leading to the hydrolysis of the ester and the formation of an unreactive carboxylic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. interchim.fr [interchim.fr]

A Technical Guide to Cyanine Dyes for Biological Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanine (B1664457) Dyes

Cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biological research and drug development.[1][2] Characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain, these dyes exhibit strong light absorption and intense fluorescence emission.[2] The length of this conjugated chain dictates the dye's spectral properties, allowing for a tunable range of excitation and emission wavelengths from the visible to the near-infrared (NIR) spectrum.[2] This versatility makes them suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][3]

Compared to traditional fluorophores like fluorescein (B123965) and rhodamine, cyanine dyes offer several advantages, such as higher molar extinction coefficients, greater photostability, and fluorescence that is less sensitive to pH changes.[2][4] They can be readily conjugated to a variety of biomolecules, including proteins, antibodies, and nucleic acids, through various chemical reactions.[1][5]

This technical guide provides a comprehensive overview of cyanine dyes, their photophysical properties, and detailed protocols for their use in common biological labeling applications.

Core Photophysical Properties of Common Cyanine Dyes

The selection of a cyanine dye for a specific application is primarily governed by its photophysical properties. The following table summarizes the key characteristics of some of the most widely used cyanine dyes to facilitate comparison and selection.

| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications |

| Cy2 | ~490 | ~510 | ~150,000 | - | Immunofluorescence, Flow Cytometry |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.2 | FRET, qPCR, Immunofluorescence, Protein & Nucleic Acid Labeling[6] |

| Cy3.5 | ~591 | ~604 | ~116,000 | - | Multicolor Imaging |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 - 0.28 | FRET, Confocal Microscopy, In-Vivo Imaging, Protein & Nucleic Acid Labeling[6] |

| Cy5.5 | ~678 | ~694 | ~250,000 | - | In-Vivo Imaging, NIR Applications |

| Cy7 | ~750 | ~780 | >200,000 | ~0.1 | In-Vivo NIR Imaging[6][7] |

| Sulfo-Cy7 | ~754 | ~778 | ~200,000 | ~0.10 | Aqueous-based NIR Imaging |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[1]

Experimental Protocols

Protein Labeling with Cyanine NHS Esters

N-hydroxysuccinimide (NHS) esters of cyanine dyes are widely used for labeling primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins.[2]

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Cyanine dye NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Protocol:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the cyanine dye NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]

-

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the specific cyanine dye (e.g., ~650 nm for Cy5).[8]

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[8] An optimal DOL for most antibodies is typically between 2 and 10.[9]

-

Protein Labeling with Cyanine Maleimides

Cyanine maleimides are used to label free sulfhydryl (-SH) groups on cysteine residues.[7]

Materials:

-

Protein with free cysteine residues

-

Cyanine dye maleimide (B117702)

-

Anhydrous DMSO

-

Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5[10]

-

(Optional) DTT or TCEP for disulfide bond reduction

-

Purification column (e.g., Sephadex G-25)

-

PBS, pH 7.2-7.4

Protocol:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 50-100 µM (e.g., 7.5-15 mg/mL for an IgG).[10]

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature.[7] Remove the reducing agent before adding the dye.[7]

-

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[11]

-

-

Determine the Degree of Labeling (DOL):

-

Follow the same spectrophotometric method as described for NHS ester conjugates to determine the DOL.[11]

-

Indirect Immunofluorescence Staining of Cultured Cells

This protocol outlines a general workflow for using cyanine dye-conjugated secondary antibodies for immunofluorescence imaging.

Materials:

-

Cultured cells on coverslips

-

PBS

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS

-

Primary antibody (specific to the target antigen)

-

Cyanine dye-conjugated secondary antibody (specific to the primary antibody's host species)

-

(Optional) DAPI for nuclear counterstaining

-

Antifade mounting medium

Protocol:

-

Cell Fixation:

-

Permeabilization (for intracellular targets):

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[1]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its recommended concentration in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[1]

-

-

Secondary Antibody Incubation:

-

Counterstaining and Mounting:

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and DAPI.[1]

-

Visualization of Workflows and Pathways

Conclusion

Cyanine dyes are powerful and versatile tools for researchers in the life sciences.[2] Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a wide range of biological labeling applications.[2][4] By understanding their fundamental characteristics and following optimized labeling and staining protocols, researchers can effectively harness the capabilities of cyanine dyes to generate high-quality, reproducible data, thereby advancing their scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. abpbio.com [abpbio.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. biotium.com [biotium.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. biotium.com [biotium.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. biotium.com [biotium.com]

A Technical Guide to the Safe Handling of Cy3B NHS Ester

For researchers, scientists, and professionals in drug development, the use of fluorescent dyes like Cy3B N-hydroxysuccinimide (NHS) Ester is integral to advancements in biological imaging and labeling. Understanding the safety profile and handling requirements of this reagent is paramount to ensure laboratory safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data for Cy3B NHS Ester, compiled from various sources.

Chemical and Physical Properties

This compound is a reactive fluorescent dye used for labeling biomolecules containing primary amines, such as proteins and amine-modified oligonucleotides.[1][2][3] It is an improved version of the Cy3 dye, offering greater fluorescence quantum yield and photostability.[2][3][4]

The physical and chemical properties of this compound can vary slightly between suppliers. The following table summarizes the available data:

| Property | Value | Source(s) |

| Molecular Formula | C35H35N3O8S | BroadPharm[4] |

| Molecular Weight | 657.7 g/mol | BroadPharm[4] |

| 657.21 g/mol | Vector Labs[2] | |

| CAS Number | 228272-52-4 | MedchemExpress, BroadPharm[1][4] |

| Purity | 97.75% | MedchemExpress[1] |

| Appearance | Solid | Thermo Fisher Scientific[5] |

| Solubility | Water, DMSO, DMF | Vector Labs, GoldBio[2][6] |

Spectral Characteristics

The fluorescence properties of this compound are crucial for its application in imaging and detection.

| Spectral Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | 566 nm | BroadPharm[4] |

| 560 nm | Vector Labs[2] | |

| Emission Maximum | 578 nm | BroadPharm[4] |

| 571 nm | Vector Labs[2] | |

| Extinction Coefficient | 137,000 cm⁻¹M⁻¹ | BroadPharm[4] |

| 120,000 cm⁻¹M⁻¹ | Vector Labs[2] | |

| Fluorescence Quantum Yield | 0.92 | BroadPharm[4] |

Storage and Handling

Proper storage and handling are essential to maintain the chemical integrity of this compound and ensure user safety.

| Condition | Recommendation | Source(s) |

| Storage Temperature | -20°C | BroadPharm, Vector Labs, GoldBio[2][4][6] |

| 2–8°C (refrigerated) in the dark | Sigma-Aldrich[7] | |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) | MedchemExpress[1] |

| Reconstituted material may be stored for up to 2 weeks at -20°C in aliquots to avoid repeat freeze-thaw cycles. | Sigma-Aldrich[7] | |

| Shipping Conditions | Ambient temperature | BroadPharm, Vector Labs[2][4] |

| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area.[8] Ensure access to a safety shower and eye wash station.[8] | MedChemExpress[8] |

Safety Information and Hazard Communication

The safety information for cyanine (B1664457) dyes can be inconsistent across different suppliers and for closely related compounds. While one source classifies Cy3 NHS Ester as not a hazardous substance, another provides specific hazard warnings for CY®3B NHS Ester.[7][8] It is prudent to handle these compounds with care, adhering to the more stringent safety precautions.

GHS Hazard Classification

The following table summarizes the GHS classification for a product identified as CY®3B NHS es by Sigma-Aldrich.

| Hazard Class | Category |

| Acute toxicity, Oral | 4 |

| Acute toxicity, Inhalation | 4 |

| Acute toxicity, Dermal | 4 |

| Respiratory sensitization | 1 |

| Skin sensitization | 1 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2 |

| Specific target organ toxicity, single exposure | 3 |

Source: Sigma-Aldrich, Thermo Fisher Scientific[5][7]

Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | Sigma-Aldrich[7] |

| H312 | Harmful in contact with skin | Sigma-Aldrich[7] |

| H315 | Causes skin irritation | Thermo Fisher Scientific |

| H317 | May cause an allergic skin reaction | Sigma-Aldrich[7] |

| H319 | Causes serious eye irritation | Thermo Fisher Scientific |

| H332 | Harmful if inhaled | Sigma-Aldrich[7] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sigma-Aldrich[7] |

| H335 | May cause respiratory irritation | Thermo Fisher Scientific |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Sigma-Aldrich, Thermo Fisher Scientific[7] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection | Sigma-Aldrich, Thermo Fisher Scientific[7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | Sigma-Aldrich, Thermo Fisher Scientific[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Thermo Fisher Scientific |

| P342+P311 | If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician | Sigma-Aldrich[7] |

| P501 | Dispose of contents/ container to an approved waste disposal plant | DC Chemicals[9] |

Experimental Workflow and Safety Procedures

The following diagrams illustrate key workflows and safety measures for working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 228272-52-4 | BroadPharm [broadpharm.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. goldbio.com [goldbio.com]

- 7. CY®3B NHS es | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Cyanine3 NHS ester|MSDS [dcchemicals.com]

A Technical Guide to Biomolecule Labeling with Cy3B NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3B N-hydroxysuccinimidyl (NHS) ester, a superior fluorescent dye for labeling biomolecules. This guide details the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in research and development.

Introduction to Cy3B NHS Ester

This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability.[1][3][4] These characteristics make it an excellent choice for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides for various bioanalytical applications.[5][6] The NHS ester functional group allows for efficient and specific covalent bond formation with primary amines on biomolecules.[1][5]

Mechanism of Action: Amine-Reactive Labeling

The core of this compound's functionality lies in the reaction between the N-hydroxysuccinimidyl ester and a primary amine (-NH2) on the target biomolecule. This reaction, known as acylation, results in the formation of a stable, covalent amide bond. Primary amines are readily available on biomolecules, most commonly as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[7]

The labeling reaction is highly pH-dependent. Optimal conjugation occurs in a slightly basic environment, typically between pH 7 and 9, with many protocols recommending a pH of 8.3-9.3.[7] At lower pH, the primary amines are protonated, rendering them less nucleophilic and reducing the reaction efficiency. Conversely, at a pH above 9.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the labeling yield.

Below is a diagram illustrating the reaction between this compound and a primary amine on a biomolecule.

Caption: Reaction of this compound with a primary amine.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. These values are crucial for designing experiments and analyzing data.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 559-566 nm | [4][5][8] |

| Emission Maximum (λem) | 570-578 nm | [4][5][8] |

| Molar Extinction Coefficient (ε) | 120,000 - 137,000 M⁻¹cm⁻¹ | [1][4][5][8][9] |

| Quantum Yield (Φ) | >0.67 - 0.92 | [4][5][8] |

| Molecular Weight | ~657.7 g/mol | [1][4][10] |

| Recommended Excitation Laser | 532 nm or 555 nm | [1] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1] |

| pH Sensitivity | Insensitive in the pH 4-10 range | [1] |

| Solubility | Water, DMSO, DMF | [1][6][9] |

Experimental Protocols

Successful labeling of biomolecules with this compound requires careful attention to the experimental conditions. Below are detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous DMSO or DMF

-